9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine
Description
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine is a purine derivative with a 2-methoxyethyl substituent at the N-9 position and a 4-(2-methoxyphenyl)piperazinyl group at the C-6 position. The methoxy groups in its structure may enhance solubility and modulate receptor interactions compared to more lipophilic analogs.
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-26-12-11-25-14-22-17-18(20-13-21-19(17)25)24-9-7-23(8-10-24)15-5-3-4-6-16(15)27-2/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULONTQHYLEBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common approach is to start with a purine derivative, which undergoes alkylation with 2-methoxyethyl halide under basic conditions to introduce the methoxyethyl group. The resulting intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-(2-Methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 9-(2-methoxyethyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the N-9 Position
The N-9 position in purine derivatives significantly influences pharmacokinetics and target engagement. Below is a comparison of substituents at this position:
Key Observations :
Substituent Variations at the C-6 Piperazinyl Group
The C-6 piperazinyl moiety is critical for receptor binding. The target compound features a 2-methoxyphenyl group, while analogs exhibit diverse substituents:
Key Observations :
Pharmacological and Physicochemical Properties
A comparative analysis of key parameters:
Key Insights :
Optimization Challenges :
- Balancing electron-donating (methoxy) and withdrawing (purine core) groups to optimize reactivity.
- Ensuring regioselectivity at N-9, avoiding competing reactions at N-7 or N-3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
